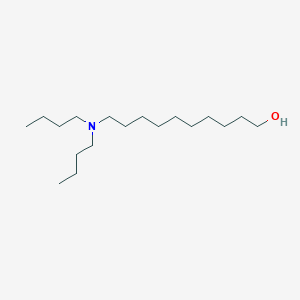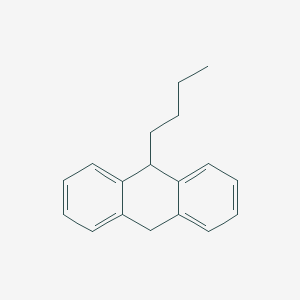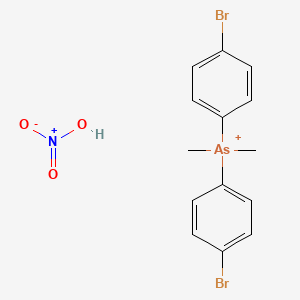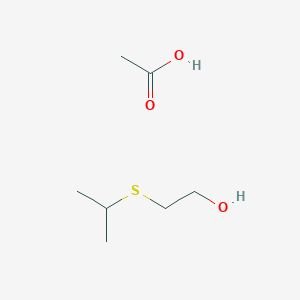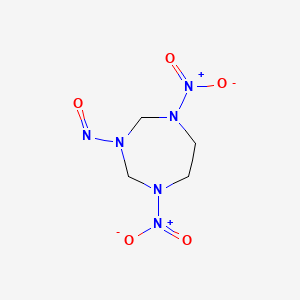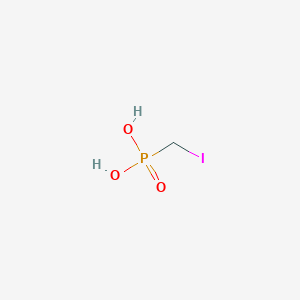![molecular formula C9H9N3O3 B14726745 1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione CAS No. 6504-96-7](/img/structure/B14726745.png)
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of allyl isocyanate . The reaction typically involves heating allyl isocyanate in the presence of a catalyst, such as a Lewis acid, to promote the cyclotrimerization process . The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficient and consistent production . The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and minimize impurities .
化学反応の分析
Types of Reactions
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, amines, and various substituted derivatives .
科学的研究の応用
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione has numerous scientific research applications, including:
Polymer Synthesis: It is used as a crosslinking agent or co-monomer in the synthesis of polymers, enhancing their mechanical properties and thermal stability.
Composite Materials: The compound is employed in the synthesis of polylactic acid/flax composite materials to improve their performance under gamma irradiation.
Shape Memory Polymers: The compound is utilized in the fabrication of shape memory polymer substrates.
Dental Restorative Materials: It is a key component in the development of dental restorative materials.
作用機序
The mechanism of action of 1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione involves its ability to form crosslinked networks in polymer matrices . The vinyl groups in the compound undergo polymerization reactions, leading to the formation of covalent bonds between polymer chains . This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymers .
類似化合物との比較
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione:
1,3,5-Triallylisocyanurate: Another similar compound used as a crosslinking agent in various polymer applications.
Uniqueness
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione is unique due to its specific structure, which allows for efficient crosslinking and polymerization reactions . Its versatility and effectiveness as a crosslinking agent make it a valuable compound in various industrial and research applications .
特性
CAS番号 |
6504-96-7 |
|---|---|
分子式 |
C9H9N3O3 |
分子量 |
207.19 g/mol |
IUPAC名 |
1,3,5-tris(ethenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C9H9N3O3/c1-4-10-7(13)11(5-2)9(15)12(6-3)8(10)14/h4-6H,1-3H2 |
InChIキー |
WQDQPWGZOLWVLM-UHFFFAOYSA-N |
正規SMILES |
C=CN1C(=O)N(C(=O)N(C1=O)C=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
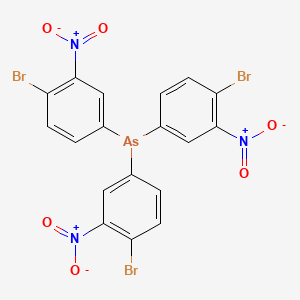
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

